molecular formula C22H39N3O6 B12302983 N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine

N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine

Cat. No.: B12302983
M. Wt: 441.6 g/mol
InChI Key: OYPDPMMOPWYHGV-UHFFFAOYSA-N
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Description

(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid is a complex organic compound with a specific stereochemistry. This compound is notable for its intricate structure, which includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and multiple chiral centers. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.

    Chiral Center Formation: The chiral centers are introduced using chiral catalysts or starting materials to ensure the correct stereochemistry.

    Coupling Reactions: The various fragments of the molecule are coupled together using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques like HPLC can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and piperidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, it can be used as a probe to study enzyme interactions and protein folding due to its specific stereochemistry and functional groups.

Medicine

Medically, it may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

Industrially, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then interact with enzymes or receptors. The piperidine ring and chiral centers play crucial roles in binding specificity and activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid: Similar in structure but with variations in the protecting groups or chiral centers.

    (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid: Another similar compound with different substituents on the piperidine ring.

Uniqueness

What sets (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid apart is its specific stereochemistry and the presence of the Boc protecting group, which allows for selective reactions and modifications. This makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C22H39N3O6

Molecular Weight

441.6 g/mol

IUPAC Name

3-methyl-2-[[1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]butanoic acid

InChI

InChI=1S/C22H39N3O6/c1-13(2)12-16(23-21(30)31-22(5,6)7)19(27)25-10-8-15(9-11-25)18(26)24-17(14(3)4)20(28)29/h13-17H,8-12H2,1-7H3,(H,23,30)(H,24,26)(H,28,29)

InChI Key

OYPDPMMOPWYHGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N1CCC(CC1)C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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